molecular formula C17H16N2O6SNa2 B001278 Carbenicillin disodium CAS No. 4800-94-6

Carbenicillin disodium

Cat. No. B001278
CAS RN: 4800-94-6
M. Wt: 401.4 g/mol
InChI Key: CNLSIVKXSBRGQP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of carbenicillin disodium and its derivatives involves complex organic reactions that integrate various functional groups into the penicillin core structure. An example of innovative synthesis involves the use of ferrocene-containing antibiotics, where reactants for 6-aminopenicillanic acid (6-APA) include ferrocenyl derivatives, demonstrating the versatility in synthesizing penicillin derivatives with enhanced properties (Scutaru et al., 1993). Additionally, electrochemical methods have been explored for the generation of carbenes, which are intermediates in various synthetic pathways, including those potentially relevant to carbenicillin synthesis (Petrosyan & Niyazymbetov, 1989).

Scientific Research Applications

  • Broad-spectrum Antibiotic : Carbenicillin disodium is known for its bactericidal activity, effectively inhibiting bacterial cell wall synthesis and causing cell lysis, making it useful against a wide range of bacterial infections (Carbenicillin Disodium, 2020).

  • Treatment of Gonorrhea and Urinary Tract Infections : It has been effective in treating gonorrhea, particularly in oral form as Carbenicillin indanyl sodium. This form is also beneficial for treating various urinary tract infections and can be administered to ambulatory patients (Rajan & Sng, 1974).

  • Gram-negative Infections in Cancer Patients : Carbenicillin, combined with cephalothin, is effective against Gram-negative infections in cancer patients. However, its combination with gentamicin is associated with higher adverse effects (Klastersky et al., 1974).

  • Effective against Pseudomonas aeruginosa and Proteus Species : It shows potential as a low-toxicity treatment for urinary tract infections caused by gram-negative bacteria, particularly Pseudomonas aeruginosa and Proteus species (Turck et al., 1970).

  • Limited Usage for Specific Organisms : While effective against infections caused by Pseudomonas ceruginosa, Proteus spp., and Escherichia coli, its use should be limited to these organisms (Stratford, 1968).

  • New Antibiotic for Various Infections : Carbenicillin has been recognized as a new antibiotic for treating infections caused by Pseudomonas pyocyanea and other Gram-positive and Gram-negative bacteria (Knudsen et al., 1967).

  • Combination Treatments : Carbenicillin's combination with gentamicin shows moderate synergistic effects against Pseudomonas aeruginosa, while its combination with polymyxin B shows additive or slightly antagonistic effects (Eickhoff, 1969).

  • Effectiveness against Pseudomonas Infections : Carbenicillin treats Pseudomonas infections with minimal toxic effects and resistance, reducing fatal infections in adults with leukemia (Bodey et al., 1971).

Safety And Hazards

Carbenicillin disodium may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin, eyes, or clothing, and avoid dust formation .

Future Directions

Carbenicillin disodium has been used in a study of cultured Pseudomonas aeruginosa PAO1 to probe the mechanism of resistance to tigecycline in particular strains . It has also been used in the preparation of Luria-Bertani (LB) agar plates and media, as a selective agent in the culture media to prevent the growth of bacterial contaminants, and in a study focused on the development of monoclonal antibodies .

properties

IUPAC Name

disodium;(2S,5R,6R)-6-[(2-carboxylato-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6S.2Na/c1-17(2)11(16(24)25)19-13(21)10(14(19)26-17)18-12(20)9(15(22)23)8-6-4-3-5-7-8;;/h3-7,9-11,14H,1-2H3,(H,18,20)(H,22,23)(H,24,25);;/q;2*+1/p-2/t9?,10-,11+,14-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYJTGSCYUUYAL-YCAHSCEMSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2Na2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4697-36-3 (Parent)
Record name Carbenicillin disodium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004800946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6045820
Record name Carbenicillin disodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbenicillin disodium

CAS RN

4800-94-6
Record name Carbenicillin disodium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004800946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbenicillin disodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium [2S-(2α,5α,6β)]-6-(carboxylatophenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.055
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARBENICILLIN DISODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TS4B3H261
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,360
Citations
X Jiang, Y Chen, J Du, M Yang, Y Shen, X Li… - … Acta Part A: Molecular …, 2018 - Elsevier
… In this study, the Raman investigation and the SERS detection of carbenicillin disodium drug molecule using Ag NP colloid as SERS-active substrate with the assistance of aggregation …
Number of citations: 20 www.sciencedirect.com
YT Kim, YJ Jung, YM Kim - Drug development and industrial …, 1999 - Taylor & Francis
… Antimicrobial activities of carbenicillin disodium and TEG-carbenicillin disodium were carried out by the cup-plate method at two different concentration levels. As shown in Table 1 , the …
Number of citations: 2 www.tandfonline.com
VD Gupta, KR Stewart - American Journal of Hospital Pharmacy, 1983 - academic.oup.com
The effect of tobramycin on the stability of carbenicillin disodium was studied. Aqueous solutions of varying concentrations of tobramycin (40-160 μg/ml) and carbenicillin disodium (100-…
Number of citations: 2 academic.oup.com
VD Gupta, KR Stewart - Journal of Pharmaceutical Sciences, 1980 - Elsevier
… The purposes of this investigation were to develop accurate and reproducible stability-indicating assays for the quantitation of carbenicillin disodium (I), cefazolin sodium (II), …
Number of citations: 46 www.sciencedirect.com
JF Gallelli, JD MacLowry… - American Journal of …, 1969 - academic.oup.com
… All these anti biotics are commercially available with the exception of carbenicillin disodium which is for investigational use only. The stability of each drug was studied in two different …
Number of citations: 25 academic.oup.com
MS Tabaka, RO Bollinger, PR McClain… - American Journal of …, 1981 - academic.oup.com
… Our objective was to determine if the introduction of particulate matter from reconstituted carbenicillin disodium into cul tures of human macrophages would have adverse effects on that …
Number of citations: 4 academic.oup.com
AR English, JA Retsema, VA Ray… - Antimicrobial Agents …, 1972 - Am Soc Microbiol
… sodium and carbenicillin disodium are active … is carbenicillin disodium. As shown in Table 1, carbenicillin indanyl sodium is from 8 to 60times more active than is carbenicillin disodium …
Number of citations: 73 journals.asm.org
RO Bollinger, AM Preuss, PR McClain… - American Journal of …, 1978 - europepmc.org
… contamination of samples of carbenicillin disodium which had been manufactured by bulk … It is concluded that packaging of carbenicillin disodium by lyophilization of a solution results …
Number of citations: 6 europepmc.org
KM Lopez, JA Hobden, IM Warner - Journal of Antimicrobial …, 2020 - academic.oup.com
Background Reducing Neisseria gonorrhoeae colonies in the oropharynx is a viable solution to minimize the transmission of this bacterium amongst individuals. Objectives A strategy …
Number of citations: 4 academic.oup.com
LJ Riff, GG Jackson - Archives of Internal Medicine, 1972 - jamanetwork.com
… sulfate standards of 1.2, 2.5, 5.0, and 10fig/ml, and carbenicillin disodium, … containing 200/jg/ml of carbenicillin disodium and 10µg/ml of gentamicin … Dose Ratio of Carbenicillin Disodium …
Number of citations: 163 jamanetwork.com

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